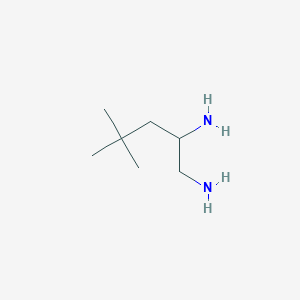
4,4-Dimethylpentane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpentane-1,2-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpentane-1,2-diamine typically involves the reaction of 4,4-dimethylpentanone with ammonia or primary amines under reductive amination conditions. This process can be catalyzed by transition metals such as nickel or palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar reductive amination process. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Scientific Research Applications
4,4-Dimethylpentane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s effects on biological pathways are still under investigation, but it is believed to modulate cellular processes through its interactions with specific receptors and enzymes.
Comparison with Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking amine groups.
1,5-Diaminopentane: A diamine with a different substitution pattern on the carbon chain.
4,4-Dimethylhexane-1,2-diamine: A structurally related compound with an additional carbon in the chain.
Uniqueness: 4,4-Dimethylpentane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its branched structure and the presence of two amine groups make it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
4,4-dimethylpentane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)4-6(9)5-8/h6H,4-5,8-9H2,1-3H3 |
InChI Key |
NWMYXAPASNVRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


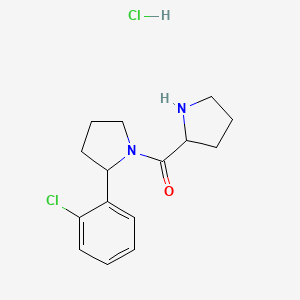
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
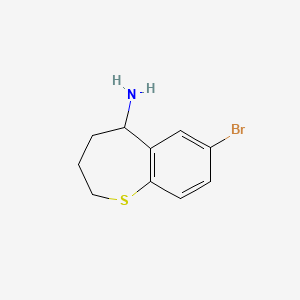
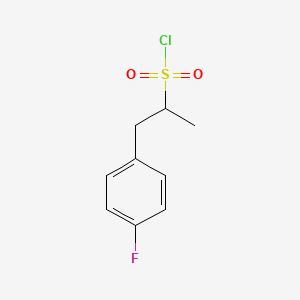
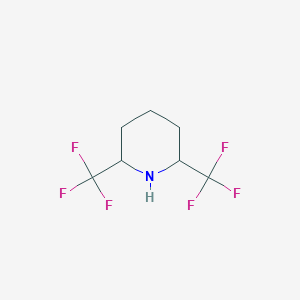
![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)

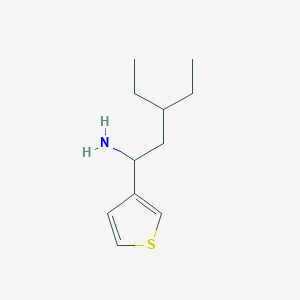

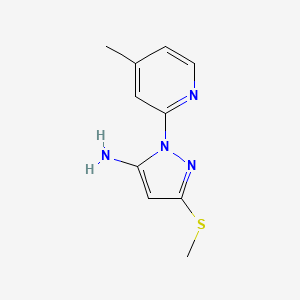
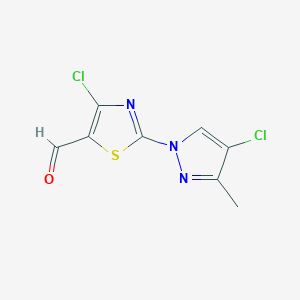
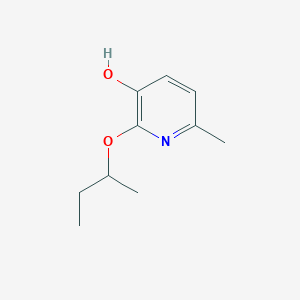
![2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
